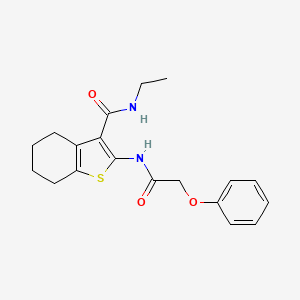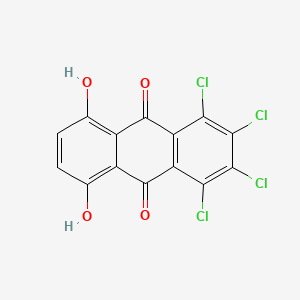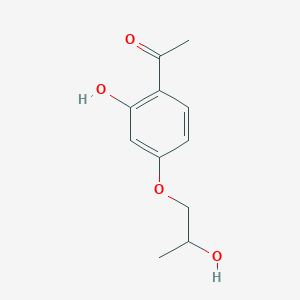
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core substituted with a trimethoxyphenyl group and two hydroxyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core.
Introduction of the Trimethoxyphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl group onto the isoquinoline core.
Hydroxylation: The final step involves the selective hydroxylation of the isoquinoline ring to introduce the two hydroxyl groups at the 6 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the isoquinoline core.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehydroxylated isoquinolines or modified isoquinoline cores.
Substitution Products: Phenyl derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and oncology.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The trimethoxyphenyl group and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
1-(2,3,4-Trimethoxyphenyl)-2-aminoethanol: Similar structure but with an aminoethanol group instead of the isoquinoline core.
2,3,4-Trimethoxyphenethylamine: A simpler structure with a phenethylamine core.
1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl groups present in the target compound.
Uniqueness: 1-(2,3,4-Trimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-isoquinolinediol hydrochloride is unique due to its combination of a tetrahydroisoquinoline core with a trimethoxyphenyl group and two hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C18H22ClNO5 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
1-(2,3,4-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-22-15-5-4-11(17(23-2)18(15)24-3)16-12-9-14(21)13(20)8-10(12)6-7-19-16;/h4-5,8-9,16,19-21H,6-7H2,1-3H3;1H |
InChI-Schlüssel |
DSTXFLZQSSWZQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2C3=CC(=C(C=C3CCN2)O)O)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Tert-butylphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004186.png)

![2-Propanol, 1-[(2-aminoethyl)amino]-3-butoxy-](/img/structure/B12004199.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12004207.png)




![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)


